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For Researchers, Scientists, and Drug Development Professionals

Introduction
IDX184 is a liver-targeted phosphoramidate prodrug of 2'-C-methylguanosine, developed as a

potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).

[1] Although its clinical development for HCV was discontinued after Phase IIb trials, IDX184
continues to be a subject of research interest for its potential activity against other viral

pathogens. This technical guide provides a comprehensive overview of the chemical structure,

properties, and experimental protocols related to IDX184.

Chemical Structure and Properties
IDX184 is systematically named S-[2-{[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-

dihydroxy-4-methyloxolan-2-yl]methoxy-(benzylamino)phosphoryl}oxyethyl] 3-hydroxy-2,2-

dimethylpropanethioate. Its chemical structure is presented below.
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Identifier Value

IUPAC Name

S-[2-{[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-

purin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-

yl]methoxy-(benzylamino)phosphoryl}oxyethyl]

3-hydroxy-2,2-dimethylpropanethioate

CAS Number 1036915-08-8

Synonyms
IDX-184, 2'-C-Methylguanosine

phosphoramidate prodrug

Table 2: Physicochemical and Pharmacokinetic Properties of IDX184
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Property Value Source

Molecular Formula C25H35N6O9PS Wikipedia

Molar Mass 626.62 g/mol Wikipedia

LogP -2.036 [2]

Electron Affinity -5.616 eV [2]

Molar Refractivity 97.136 cm³ [2]

Solvent-Accessible Surface

Area
440.056 Å² [2]

Plasma Half-life (t½) ~1 hour [1][3]

Mean Cmax (5-100 mg single

dose)
1.12 - 17.3 ng/mL [3]

Mean AUC₀-∞ (5-100 mg

single dose)
1.19 - 22.7 ng·h/mL [3]

Urinary Excretion (unchanged) ~0.2% of administered dose [1][3]

Active Metabolite
2'-C-methylguanosine

triphosphate (2'-MeG-TP)
[3][4]

Metabolite (2'-MeG) Half-life
18 - 43 hours (for doses ≥ 25

mg)
[1][3]

Mechanism of Action and Metabolism
IDX184 is a liver-targeted prodrug designed to efficiently deliver its active metabolite, 2'-C-

methylguanosine monophosphate (2'-MeG-MP), to hepatocytes.[3][4] This targeting strategy

bypasses the often rate-limiting initial phosphorylation step required by nucleoside analogs.

Once inside the liver cells, IDX184 is metabolized to 2'-MeG-MP, which is then further

phosphorylated by cellular kinases to the active triphosphate form, 2'-MeG-TP.[3] This active

triphosphate acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA

polymerase, leading to the termination of viral RNA synthesis.[1]
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The metabolic activation of IDX184 is a critical step for its antiviral activity. The following

diagram illustrates the proposed metabolic pathway.
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Metabolic activation pathway of IDX184.
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Experimental Protocols
HCV NS5B Polymerase Inhibition Assay
This protocol describes a standard method for determining the in vitro inhibitory activity of

compounds against HCV NS5B polymerase.

Materials:

Purified recombinant HCV NS5B protein

Poly(A) template and oligo(U) primer

[³H]-UTP (radiolabeled uridine triphosphate)

Unlabeled UTP, ATP, CTP, GTP

Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 50 mM NaCl)

Test compound (IDX184's active triphosphate form, 2'-MeG-TP)

Scintillation fluid and counter

Procedure:

Prepare a reaction mixture containing the reaction buffer, poly(A) template, and oligo(U)

primer.

Add varying concentrations of the test inhibitor (2'-MeG-TP) to the reaction mixture.

Initiate the reaction by adding the HCV NS5B enzyme and the nucleotide mix (containing

[³H]-UTP and unlabeled nucleotides).

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specified

time (e.g., 1-2 hours).

Stop the reaction by adding a stop solution (e.g., EDTA).

Precipitate the newly synthesized radiolabeled RNA onto a filter membrane.
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Wash the filter to remove unincorporated [³H]-UTP.

Measure the radioactivity on the filter using a scintillation counter.

Calculate the percentage of inhibition for each concentration of the test compound and

determine the IC₅₀ value.
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Workflow for HCV NS5B polymerase inhibition assay.
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In Vitro Metabolism Study Workflow
The following workflow outlines a general procedure to investigate the metabolism of a

compound like IDX184 in vitro.

Objective: To identify the metabolic pathways and major metabolites of IDX184.

Systems:

Human liver microsomes (for Phase I metabolism, e.g., CYP450-mediated)

Human hepatocytes (for both Phase I and Phase II metabolism)

Recombinant human CYP enzymes (to identify specific CYP isozymes involved)

Procedure:

Incubation: Incubate IDX184 at various concentrations with the selected in vitro system

(microsomes, hepatocytes, or recombinant enzymes) in the presence of necessary cofactors

(e.g., NADPH for CYP enzymes).

Time-course Sampling: Collect samples at different time points to monitor the disappearance

of the parent compound and the formation of metabolites.

Sample Preparation: Quench the reaction (e.g., with acetonitrile) and process the samples

(e.g., centrifugation, protein precipitation) to extract the analytes.

LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass

spectrometry (LC-MS/MS) to separate and identify the parent drug and its metabolites based

on their mass-to-charge ratio and fragmentation patterns.

Data Interpretation: Compare the metabolic profiles across different systems to elucidate the

metabolic pathways. For example, metabolism in microsomes suggests CYP involvement,

while the use of specific recombinant CYPs can pinpoint the responsible isozymes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b608061?utm_src=pdf-body
https://www.benchchem.com/product/b608061?utm_src=pdf-body
https://www.benchchem.com/product/b608061?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate IDX184 with
In Vitro System

(Microsomes, Hepatocytes, etc.)

Time-course Sampling

Quench Reaction

Sample Extraction

LC-MS/MS Analysis

Data Interpretation &
Metabolite Identification

Click to download full resolution via product page

Experimental workflow for in vitro metabolism study.

Potential Signaling Pathway Interactions
Direct studies on the specific signaling pathways modulated by IDX184 are limited. However,

as a prodrug of a 2'-C-methylguanosine analog, its active metabolite may interact with

pathways sensitive to guanosine levels. Guanosine has been shown to exert neuroprotective

effects through the modulation of several signaling pathways, including the PI3K/Akt and

MAPK/ERK pathways.[5][6] These pathways are crucial for cell survival and proliferation. The

following diagram illustrates a potential, hypothetical interaction based on the known signaling

of guanosine.
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Hypothetical signaling pathways affected by guanosine analogs.

Conclusion
IDX184 represents a significant effort in the development of liver-targeted nucleotide prodrugs

for the treatment of HCV. While its clinical journey for hepatitis C has concluded, the wealth of

data generated on its chemical properties, pharmacokinetics, and mechanism of action

provides a valuable resource for the scientific community. The experimental protocols and

workflows detailed in this guide offer a practical framework for researchers investigating

IDX184 and other similar compounds for potential therapeutic applications against a range of

viral diseases. Further research into its metabolic fate and potential off-target effects on cellular

signaling will continue to enhance our understanding of this class of antiviral agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b608061?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/26424162/
https://pubmed.ncbi.nlm.nih.gov/26424162/
https://pubmed.ncbi.nlm.nih.gov/26424162/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7080126/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7080126/
https://academic.oup.com/nar/article/42/14/9399/1285248
https://pmc.ncbi.nlm.nih.gov/articles/PMC3019633/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3019633/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11958862/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11958862/
https://ricerca.unich.it/retrieve/handle/11564/753320/267347/fphar-12-653146.pdf
https://www.benchchem.com/product/b608061#idx184-chemical-structure-and-properties
https://www.benchchem.com/product/b608061#idx184-chemical-structure-and-properties
https://www.benchchem.com/product/b608061#idx184-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b608061?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

